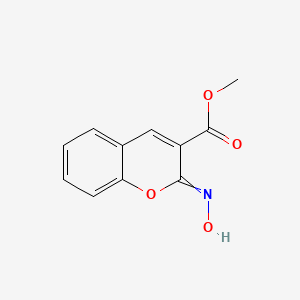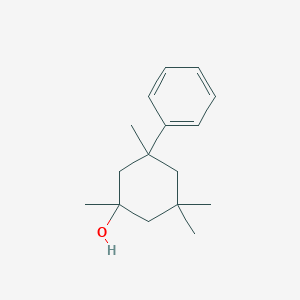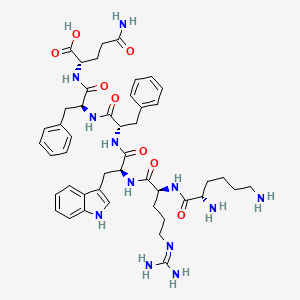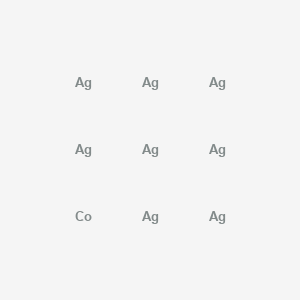
Cobalt;silver
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt-silver compounds are a unique class of materials that combine the properties of both cobalt and silver. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various oxidation states. Silver, on the other hand, is renowned for its excellent electrical conductivity, thermal conductivity, and antimicrobial properties. When combined, cobalt-silver compounds exhibit a range of interesting and useful properties that make them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cobalt-silver compounds can be synthesized through various methods, including chemical co-precipitation, sol-gel processes, and hydrothermal synthesis. One common method involves the reduction of cobalt and silver salts in the presence of a reducing agent such as sodium borohydride. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, cobalt-silver compounds are often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The resulting compounds are then subjected to various purification and characterization techniques to ensure their quality and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt-silver compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and silver, as well as the presence of other ligands or reactants.
Common Reagents and Conditions
Oxidation: Cobalt-silver compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium and results in the formation of higher oxidation state compounds.
Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or hydrazine. These reactions are often carried out in an aqueous or alcoholic medium and result in the formation of lower oxidation state compounds.
Substitution: Substitution reactions involve the replacement of one ligand with another. Common reagents for these reactions include ammonia, phosphines, and halides. .
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce cobalt(III) and silver(I) compounds, while reduction reactions may yield cobalt(II) and metallic silver. Substitution reactions can result in a wide range of cobalt-silver complexes with different ligands .
Aplicaciones Científicas De Investigación
Cobalt-silver compounds have a wide range of applications in scientific research, including:
Chemistry: These compounds are used as catalysts in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology: Cobalt-silver compounds exhibit antimicrobial properties, making them useful in the development of antibacterial agents and coatings.
Medicine: In medicine, cobalt-silver compounds are explored for their potential use in cancer therapy, particularly in the development of anticancer drugs and imaging agents.
Industry: These compounds are used in the production of advanced materials, such as magnetic nanoparticles, conductive inks, and coatings. .
Mecanismo De Acción
The mechanism of action of cobalt-silver compounds depends on their specific application. In antimicrobial applications, the compounds exert their effects by generating reactive oxygen species that damage bacterial cell membranes and DNA. In catalytic applications, the compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. In cancer therapy, cobalt-silver compounds induce cell death by generating reactive oxygen species and disrupting cellular processes .
Comparación Con Compuestos Similares
Cobalt-silver compounds can be compared with other similar compounds, such as cobalt-nickel, cobalt-copper, and silver-copper compounds. While all these compounds exhibit unique properties, cobalt-silver compounds stand out due to their combination of magnetic and antimicrobial properties. This makes them particularly valuable in applications that require both properties, such as in the development of multifunctional materials and devices .
List of Similar Compounds
- Cobalt-nickel compounds
- Cobalt-copper compounds
- Silver-copper compounds
- Cobalt-iron compounds
Conclusion
Cobalt-silver compounds are a fascinating class of materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique combination of properties makes them valuable in various scientific and industrial fields. Understanding their preparation methods, chemical reactions, and mechanisms of action is essential for harnessing their full potential and developing new applications.
Propiedades
Número CAS |
917893-06-2 |
|---|---|
Fórmula molecular |
Ag8Co |
Peso molecular |
921.879 g/mol |
Nombre IUPAC |
cobalt;silver |
InChI |
InChI=1S/8Ag.Co |
Clave InChI |
SDVTTWNXCKHOGB-UHFFFAOYSA-N |
SMILES canónico |
[Co].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,5-Bis(octyloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B14205493.png)
![4-(Dimethylamino)-N-[4-(2-sulfanylacetamido)butyl]benzamide](/img/structure/B14205496.png)
![1-(5-Chlorothiophene-2-sulfonyl)-4-[2-(piperidin-1-yl)ethoxy]-1H-indazole](/img/structure/B14205500.png)
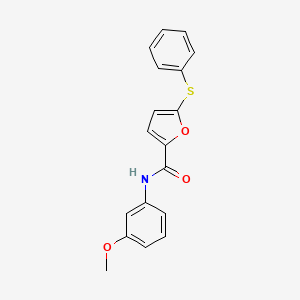
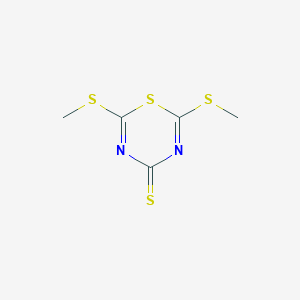

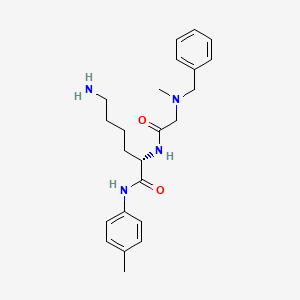

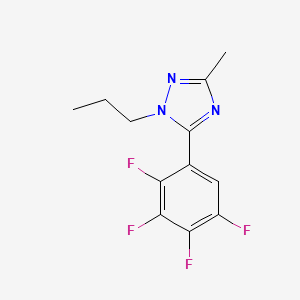

![Benzyl [2-(2-methylpropyl)hydrazinyl]acetate](/img/structure/B14205555.png)
